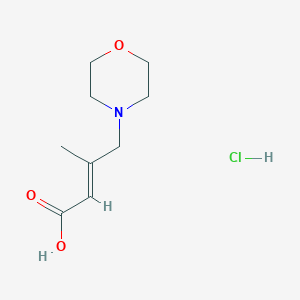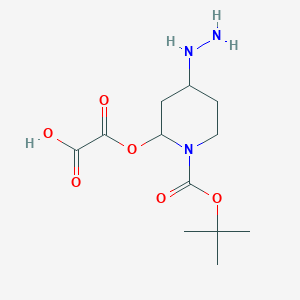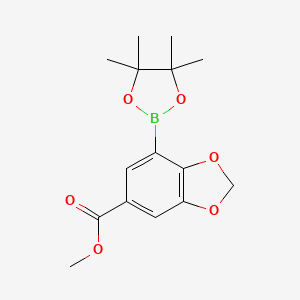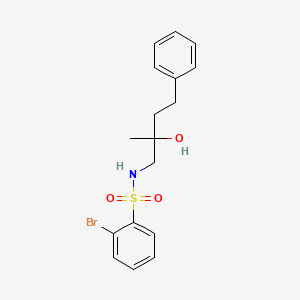![molecular formula C24H19F3N4O4 B2844069 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 923123-28-8](/img/no-structure.png)
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyrido[3,2-d]pyrimidin-1(2H)-yl ring, a methoxybenzyl group, and a trifluoromethylphenyl group. These groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyrido[3,2-d]pyrimidin-1(2H)-yl ring could potentially be formed through a cyclization reaction . The methoxybenzyl and trifluoromethylphenyl groups could then be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the methoxy group could potentially undergo substitution reactions, while the pyrimidine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s chemical structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly prostate cancer. For instance, a study isolated this compound from marine oysters and found that it suppressed the activity of metastatic human prostate cancer cells (PC-3 and DU-145) in vitro . Further investigations into its mechanisms of action and potential clinical applications are warranted.
Antioxidant and Anti-Inflammatory Effects
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: may act as an antioxidant by scavenging free radicals and enhancing the production of antioxidant proteins. Its ability to prevent oxidative stress makes it relevant in the context of cellular health and aging .
Marine Biotechnology and Aquatic Shellfish Processing
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) is abundant in marine sources such as brown algae and oysters. Researchers have developed analytical methods (e.g., UPLC-QqQ/MS) to detect DHMBA in shellfish. Its monitoring during aquatic shellfish processing ensures food safety and quality .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with barbituric acid to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetaldehyde. This intermediate is then reacted with N-(3-(trifluoromethyl)phenyl)acetamide to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "barbituric acid", "N-(3-(trifluoromethyl)phenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetaldehyde.", "Step 2: Reaction of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetaldehyde with N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a catalyst such as triethylamine to form the final product, 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide." ] } | |
CAS-Nummer |
923123-28-8 |
Produktname |
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide |
Molekularformel |
C24H19F3N4O4 |
Molekulargewicht |
484.435 |
IUPAC-Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H19F3N4O4/c1-35-18-9-7-15(8-10-18)13-31-22(33)21-19(6-3-11-28-21)30(23(31)34)14-20(32)29-17-5-2-4-16(12-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32) |
InChI-Schlüssel |
OHOCRBUEHDDIJN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2843987.png)
![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843988.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2843990.png)
![Ethyl 2-(4-chlorophenyl)-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}acetate](/img/structure/B2843991.png)
![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2843992.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2843993.png)
![4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2843995.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2843998.png)



![6-ethyl 3-methyl 2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2844005.png)
![1-(Chloromethyl)-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2844008.png)